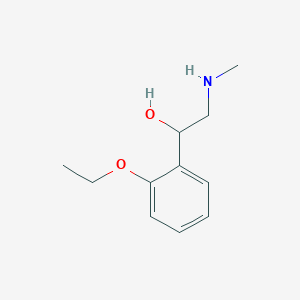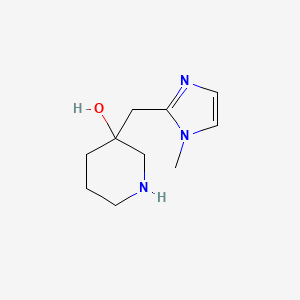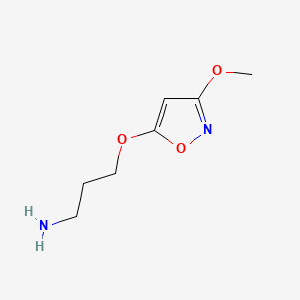
3-((3-Methoxyisoxazol-5-YL)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine typically involves the reaction of 3-methoxy-1,2-oxazole with a suitable amine precursor. One common method involves the nucleophilic substitution reaction where the oxazole derivative reacts with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-[(3-hydroxy-1,2-oxazol-5-yl)oxy]propan-1-amine.
Reduction: 3-[(3-methoxy-1,2-oxazolidin-5-yl)oxy]propan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring is known to be a pharmacophore, contributing to the compound’s bioactivity by binding to active sites of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methoxy-1,2-oxazol-5-yl)methanamine: Similar structure but lacks the propan-1-amine moiety.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is unique due to the presence of both the oxazole ring and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C7H12N2O3/c1-10-6-5-7(12-9-6)11-4-2-3-8/h5H,2-4,8H2,1H3 |
InChI-Schlüssel |
UANIXFJBWHPAJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


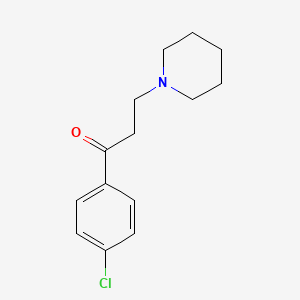
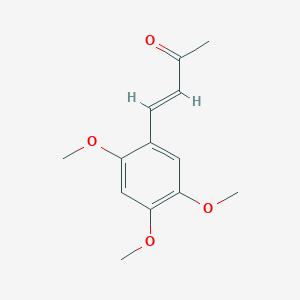

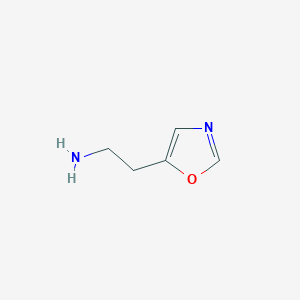
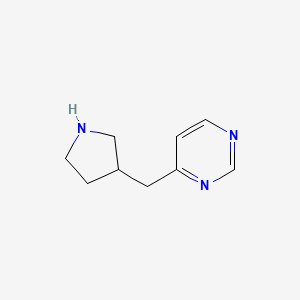
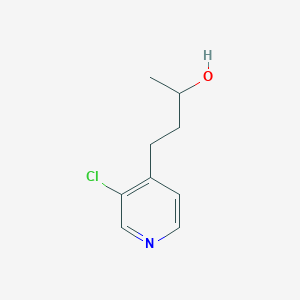

![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
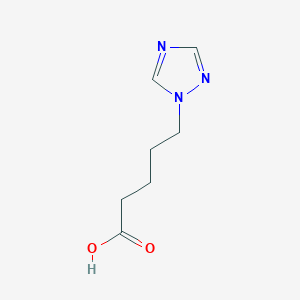
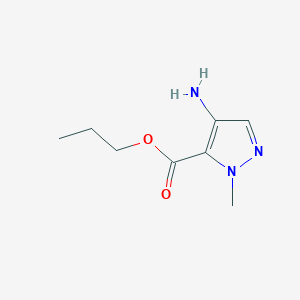
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B15323669.png)
